(3-Aminopiperidin-1-yl)(2,6-dimethylpyridin-3-yl)methanone
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Overview
Description
(3-Aminopiperidin-1-yl)(2,6-dimethylpyridin-3-yl)methanone is an organic compound with the molecular formula C13H20ClN3O. It is a complex molecule that features both a piperidine and a pyridine ring, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopiperidin-1-yl)(2,6-dimethylpyridin-3-yl)methanone typically involves the reaction of 3-aminopiperidine with 2,6-dimethylpyridine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Aminopiperidin-1-yl)(2,6-dimethylpyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Aminopiperidin-1-yl)(2,6-dimethylpyridin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Aminopiperidin-1-yl)(2,6-dimethylpyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3-Aminopiperidin-1-yl)(2,6-dimethylpyridin-3-yl)methanol
- (3-Aminopiperidin-1-yl)(2,6-dimethylpyridin-3-yl)ethanone
- (3-Aminopiperidin-1-yl)(2,6-dimethylpyridin-3-yl)propane
Uniqueness
(3-Aminopiperidin-1-yl)(2,6-dimethylpyridin-3-yl)methanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H19N3O |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
(3-aminopiperidin-1-yl)-(2,6-dimethylpyridin-3-yl)methanone |
InChI |
InChI=1S/C13H19N3O/c1-9-5-6-12(10(2)15-9)13(17)16-7-3-4-11(14)8-16/h5-6,11H,3-4,7-8,14H2,1-2H3 |
InChI Key |
KTFMZHOGHAJSIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)N2CCCC(C2)N)C |
Origin of Product |
United States |
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